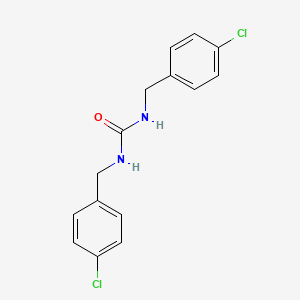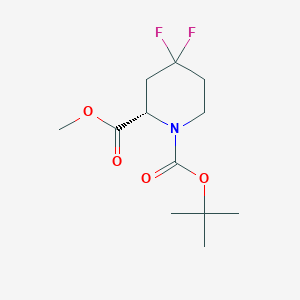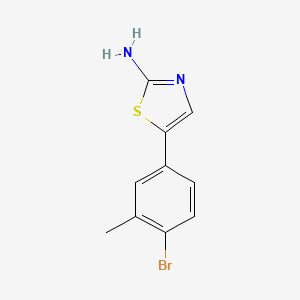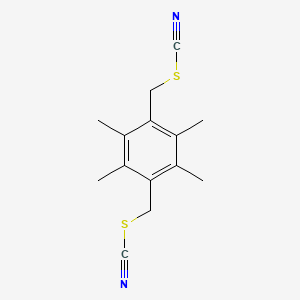
2-((1R,2R)-1-(4-Bromophenyl)-1-hydroxy-3-(trityloxy)propan-2-YL)isoindoline-1,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-((1R,2R)-1-(4-Bromophenyl)-1-hydroxy-3-(trityloxy)propan-2-YL)isoindoline-1,3-dione is a complex organic compound that belongs to the class of isoindoline derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((1R,2R)-1-(4-Bromophenyl)-1-hydroxy-3-(trityloxy)propan-2-YL)isoindoline-1,3-dione typically involves multi-step organic reactions. The starting materials often include 4-bromobenzaldehyde, phthalic anhydride, and trityl chloride. The key steps may involve:
- Formation of the isoindoline core through a condensation reaction.
- Introduction of the bromophenyl group via a Grignard reaction.
- Protection of the hydroxyl group using trityl chloride.
- Final coupling and purification steps.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve:
- Use of automated reactors for precise control of reaction conditions.
- Implementation of continuous flow chemistry for scalability.
- Advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyl group can be oxidized to a ketone using reagents like PCC (Pyridinium chlorochromate).
Reduction: The bromophenyl group can undergo reduction to form a phenyl group using hydrogenation.
Substitution: The bromine atom can be substituted with various nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: PCC, DMSO (Dimethyl sulfoxide).
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Sodium hydride (NaH), DMF (Dimethylformamide).
Major Products
Oxidation: Formation of a ketone derivative.
Reduction: Formation of a phenyl derivative.
Substitution: Formation of substituted isoindoline derivatives.
Scientific Research Applications
Chemistry
- Used as a building block in the synthesis of more complex organic molecules.
- Studied for its reactivity and stability under various conditions.
Biology
- Potential use as a ligand in biochemical assays.
- Studied for its interactions with biological macromolecules.
Medicine
- Investigated for its potential as a therapeutic agent.
- Studied for its pharmacokinetic and pharmacodynamic properties.
Industry
- Used in the development of new materials with specific properties.
- Studied for its potential use in catalysis and other industrial processes.
Mechanism of Action
The mechanism of action of 2-((1R,2R)-1-(4-Bromophenyl)-1-hydroxy-3-(trityloxy)propan-2-YL)isoindoline-1,3-dione would depend on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include signal transduction, gene expression, or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- 2-((1R,2R)-1-(4-Chlorophenyl)-1-hydroxy-3-(trityloxy)propan-2-YL)isoindoline-1,3-dione
- 2-((1R,2R)-1-(4-Fluorophenyl)-1-hydroxy-3-(trityloxy)propan-2-YL)isoindoline-1,3-dione
Uniqueness
- The presence of the bromophenyl group may confer unique reactivity and biological activity compared to its chloro- and fluoro- analogs.
- The trityloxy group provides steric protection, influencing the compound’s stability and reactivity.
Properties
Molecular Formula |
C36H28BrNO4 |
|---|---|
Molecular Weight |
618.5 g/mol |
IUPAC Name |
2-[(1R,2R)-1-(4-bromophenyl)-1-hydroxy-3-trityloxypropan-2-yl]isoindole-1,3-dione |
InChI |
InChI=1S/C36H28BrNO4/c37-29-22-20-25(21-23-29)33(39)32(38-34(40)30-18-10-11-19-31(30)35(38)41)24-42-36(26-12-4-1-5-13-26,27-14-6-2-7-15-27)28-16-8-3-9-17-28/h1-23,32-33,39H,24H2/t32-,33-/m1/s1 |
InChI Key |
AOZWIBFLTNAQIG-CZNDPXEESA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)OC[C@H]([C@@H](C4=CC=C(C=C4)Br)O)N5C(=O)C6=CC=CC=C6C5=O |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)OCC(C(C4=CC=C(C=C4)Br)O)N5C(=O)C6=CC=CC=C6C5=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


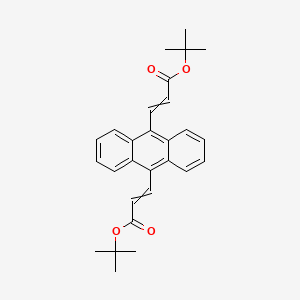
![7-(dimethylamino)-4,4-bis[4-(dimethylamino)phenyl]-2-methyl-3H-phthalazin-1-one](/img/structure/B14016147.png)
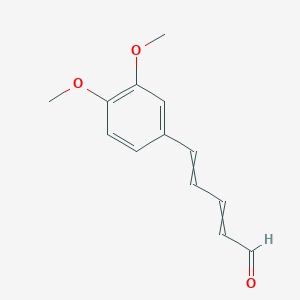

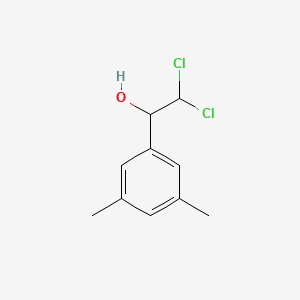

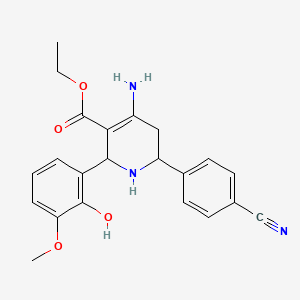

![Ethyl 4-chloro-7-cyano-5H-pyrido[3,2-b]indole-3-carboxylate](/img/structure/B14016189.png)
